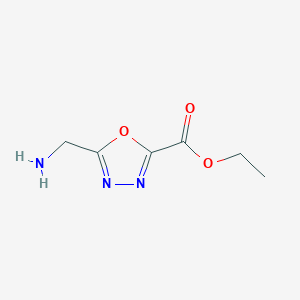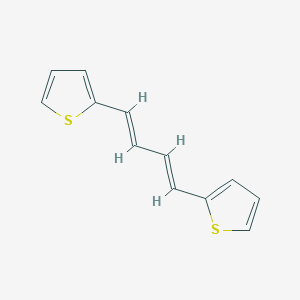
1,4-Di(2-thienyl)-1,3-butadiene
Vue d'ensemble
Description
1,4-Di(2-thienyl)-1,3-butadiene is a chemical compound with the linear formula C12H10O2S2 . It is used in the synthesis of various organic compounds, including polymers .
Synthesis Analysis
The synthesis of 1,4-Di(2-thienyl)-1,3-butadiene often involves the Paal–Knorr condensation reaction . This reaction is a common method for the synthesis of pyrroles .Molecular Structure Analysis
The molecular structure of 1,4-Di(2-thienyl)-1,3-butadiene is determined by methods such as Hartree-Fock (HF) and Density Functional Theory (DFT) calculations . These methods provide detailed information about the molecular structural properties of the compound.Chemical Reactions Analysis
1,4-Di(2-thienyl)-1,3-butadiene undergoes various chemical reactions. For instance, it can be electropolymerized to form poly-1,4-bis(2-thienyl)benzene (PDTB), a conductive polymer .Physical And Chemical Properties Analysis
1,4-Di(2-thienyl)-1,3-butadiene has a molecular weight of 250.34 . Its physical and chemical properties are influenced by its molecular structure and can be analyzed using techniques like FT-IR and NMR spectroscopy .Applications De Recherche Scientifique
Liquid Crystalline Behavior and Polymerization
1,4-Di(2-thienyl)-1,3-butadiene has been found to exhibit liquid crystalline behavior upon heating, a property useful in materials science. This compound and similar diynes undergo polymerization in their liquid crystalline state, although the polymers formed do not retain the liquid crystalline behavior. The sulfur atom in the heteroaromatic moieties plays a significant role in inducing this behavior (Sarkar & Talwar, 1999).
Synthesis of Conjugated F-Polyenes
In the field of organic chemistry, 1,4-Di(2-thienyl)-1,3-butadiene has been involved in the synthesis of novel F-polyenes containing thienyl ring systems. These compounds have been prepared through reactions involving organolithium derivatives and exhibit unique structural properties (Shtarev & Chvátal, 1997).
Cross-Coupling Reactions
In another study, 1,4-Di(2-thienyl)-1,3-butadiene played a key role in cross-coupling reactions. A selective cross-coupling could be effected under mildly basic conditions, leading to the formation of 4-aryl-1,3-dienylsilanes. This process demonstrates the compound's utility in creating diverse organic structures (Denmark & Tymonko, 2005).
Photoluminescence Properties
1,4-Di(2-thienyl)-1,3-butadiene derivatives have been synthesized and studied for their photoluminescence properties. These derivatives exhibit red and near-infrared photoluminescence, making them potentially useful in optoelectronic applications. The derivatives with specific π-acceptor groups show inverted solvatochromism in both optical absorption and fluorescence spectroscopies (Ishii, Makishima, & Nakata, 2015).
Conductive Polymer Properties
The electrochemical and optical properties of polymers derived from 1,4-Di(2-thienyl)-1,3-butadiene have been explored. These studies are crucial in understanding the conductive properties of these polymers and their potential applications in electronic devices (Onoda, Iwasa, Kawai, & Yoshino, 1993).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[(1E,3E)-4-thiophen-2-ylbuta-1,3-dienyl]thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10S2/c1(5-11-7-3-9-13-11)2-6-12-8-4-10-14-12/h1-10H/b5-1+,6-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEIGKYBFMXSLAH-IJIVKGSJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC=CC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C=C/C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Di(2-thienyl)-1,3-butadiene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



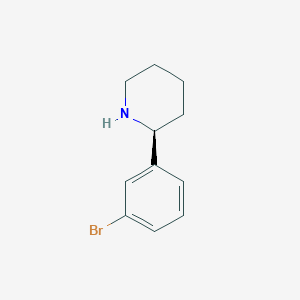
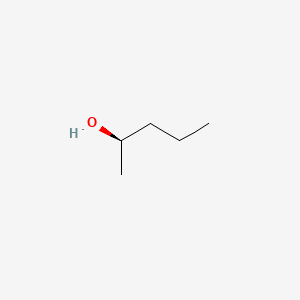
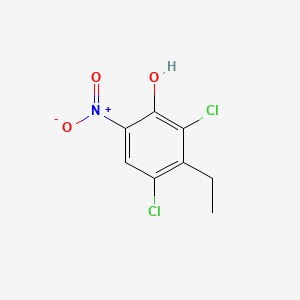
![(1R,4S)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B1631115.png)
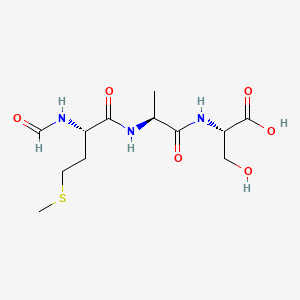
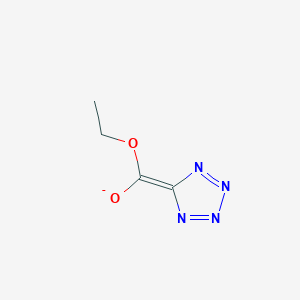
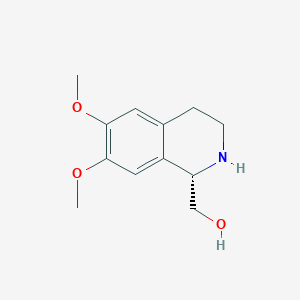
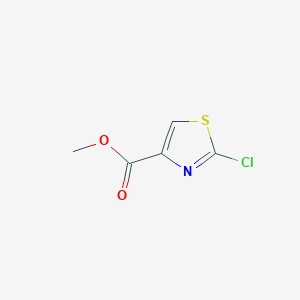
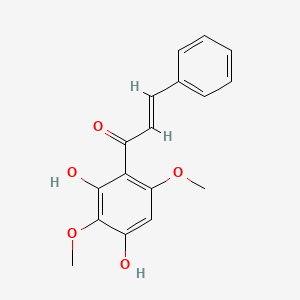
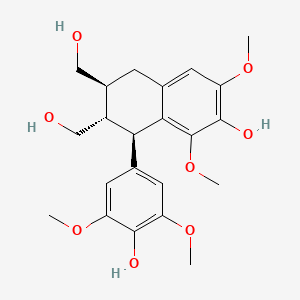
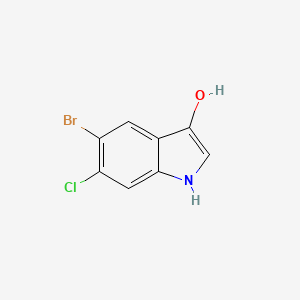
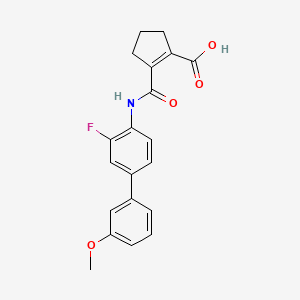
![(5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-17-[(2R,4S,5R)-4,5,6-trihydroxy-6-methylheptan-2-yl]-2,5,6,7,9,11,12,15-octahydro-1H-cyclopenta[a]phenanthrene-3,16-dione](/img/structure/B1631142.png)
